molecular formula C13H7N3O2 B12569290 Naphtho[2,1-b]furan-2-carbonyl azide CAS No. 204841-79-2

Naphtho[2,1-b]furan-2-carbonyl azide

Cat. No.: B12569290
CAS No.: 204841-79-2
M. Wt: 237.21 g/mol
InChI Key: JUCRRECLKDHREL-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carbonyl azide is a chemical compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1-b]furan-2-carbonyl azide can be synthesized through several synthetic routes. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-2-carbonyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.

    Cycloaddition Reactions: Reagents such as alkynes are used, often in the presence of a copper catalyst.

Major Products Formed

Scientific Research Applications

Naphtho[2,1-b]furan-2-carbonyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-2-carbonyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide functional group, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

204841-79-2

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

benzo[e][1]benzofuran-2-carbonyl azide

InChI

InChI=1S/C13H7N3O2/c14-16-15-13(17)12-7-10-9-4-2-1-3-8(9)5-6-11(10)18-12/h1-7H

InChI Key

JUCRRECLKDHREL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N=[N+]=[N-]

Origin of Product

United States

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